molecular formula C6362H9862N1712O1995S42 B1139203 Nivolumab CAS No. 946414-94-4

Nivolumab

货号: B1139203
CAS 编号: 946414-94-4
分子量: 143599.39 g·mol−1
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nivolumab is a fully human immunoglobulin G4 (IgG4) monoclonal antibody that functions as a programmed death-1 (PD-1) immune checkpoint inhibitor . It is designed for research into immune-oncology and T-cell function. By binding with high affinity to the PD-1 receptor on activated T-cells, this compound blocks its interactions with the ligands PD-L1 and PD-L2 . This mechanism disrupts the PD-1 pathway-mediated immunosuppressive signals, thereby reversing T-cell suppression and enhancing anti-tumor immune responses . This product is supplied as a high-purity, research-grade reagent. It is essential for in vitro and in vivo studies aimed at understanding immune checkpoint biology, evaluating combination therapies, and exploring mechanisms of resistance in cancer models. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

属性

CAS 编号

946414-94-4

分子式

C6362H9862N1712O1995S42

分子量

143599.39 g·mol−1

同义词

Nivolumab;  BMS 936558;  MDX 1106;  ONO 4538;  Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.;  BMS 936558;  BMS-936558;  HSDB 8256;  MDX 1106;  MDX-1106;  Nivolumab;  ONO 4538;  ONO-4538;  Opdivo;  UNII-31YO63LBSN; 

产品来源

United States

准备方法

Mammalian Cell Culture Systems

The majority of commercially available this compound is produced using Chinese hamster ovary (CHO) cells, a gold standard for therapeutic antibody manufacturing. CHO cells are engineered to express the antibody through recombinant DNA technology, followed by large-scale bioreactor cultivation. Post-translational modifications, such as glycosylation, are critical for maintaining structural integrity and biological activity. However, this method incurs high costs due to complex infrastructure and prolonged cultivation timelines.

Plant-Based Transient Expression

Recent advances have explored Nicotiana benthamiana as an alternative host for this compound production. Transient expression systems enable rapid antibody synthesis, with yields comparable to mammalian systems. In one study, plant-derived this compound was purified via protein A affinity chromatography, achieving >95% purity. Functional assays confirmed its ability to bind PD-1 and inhibit ligand interactions, while in vivo trials demonstrated an 82.9% reduction in tumor volume in murine models. This platform offers scalability and cost-effectiveness, with production costs estimated at 30–50% lower than CHO-based systems.

Table 1: Comparison of this compound Production Platforms

ParameterCHO-Based SystemsPlant-Based Systems
Yield (mg/L)500–1,000200–500
Time to Harvest14–21 days5–7 days
Glycosylation ProfileHuman-likePlant-specific
Cost per Gram$300–$500$100–$200

Downstream Processing and Purification

Protein A Affinity Chromatography

Initial purification relies on protein A resins, which bind the Fc region of IgG4 antibodies. This compound is eluted under low-pH conditions (pH 3.5–4.0), a step prone to inducing aggregation. Studies show that 20–30% of the product forms high-molecular-weight (HMW) aggregates during this phase, necessitating additional polishing steps. Adjusting elution buffers to include stabilizers like mannitol reduces aggregation by 15–20%, as demonstrated by differential scanning calorimetry (DSC) and circular dichroism (CD) analyses.

Ion Exchange Chromatography for Aggregate Removal

To address residual aggregates, strong cation exchange (CEX) chromatography is employed. Using Fractogel EMD SO3 resins and acetate buffers (pH 5.0), monomeric this compound is separated from aggregates with >99% purity. Patent data reveal that this step reduces HMW species from 30% to <1%, validated by size exclusion chromatography (SEC) and liquid chromatography–mass spectrometry (LC-MS).

Table 2: Purification Workflow for this compound

StepBuffer ConditionsOutcome
Protein A Elution25 mM citrate, pH 3.570% monomer, 30% HMW
CEX Polishing20 mM acetate, pH 5.099% monomer, <1% HMW
Final Formulation0.9% NaCl or 5% dextrose1–10 mg/mL concentration

Addressing Aggregation Challenges in IgG4 Antibodies

Acid-Induced Unfolding and Aggregation

This compound’s IgG4 backbone exhibits heightened sensitivity to acidic environments compared to IgG1 or IgG2 subclasses. At pH ≤ 4.0, the Fc region undergoes conformational changes, leading to irreversible aggregation. Comparative studies rank subclass aggregation propensity as IgG1 < aglycosylated IgG1 < IgG2 < IgG4, with this compound’s aggregation threshold at pH 3.9.

Stabilization Strategies

Incorporating excipients such as sucrose (250 mM) or mannitol (100 mM) in elution buffers improves stability by increasing thermal transition temperatures (Tm) by 4–6°C. Dynamic light scattering (DLS) data show a 40% reduction in particle formation when mannitol is used during low-pH exposure.

Formulation and Administration Methods

Subcutaneous Formulation (OPDIVO Qvantig)

The subcutaneous formulation combines this compound (600–1,200 mg) with hyaluronidase (10,000–20,000 units) to enhance tissue diffusion. Ready-to-use vials require no dilution; doses are drawn into syringes using 23G–25G needles. Pharmacokinetic studies confirm bioequivalence to intravenous administration, with a 90% reduction in infusion time.

Comparative Analysis of Preparation Methodologies

While CHO-based systems dominate commercial production, plant-based platforms offer a viable alternative for low-resource settings. However, differences in glycosylation patterns may impact immunogenicity, necessitating further clinical validation. Downstream innovations, such as pH-adjusted ion exchange chromatography, have significantly reduced aggregate-related impurities, aligning with quality-by-design (QbD) principles .

化学反应分析

Types of Reactions: Nivolumab, being a monoclonal antibody, primarily undergoes protein-specific reactions such as glycosylation, deamidation, and oxidation . These reactions can affect the stability and efficacy of the antibody.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various isoforms of the antibody, which can have different levels of activity and stability .

科学研究应用

Clinical Applications

Nivolumab has demonstrated significant efficacy across various cancers. Below are detailed applications based on clinical trials and studies.

Melanoma

This compound has shown promising results in treating advanced melanoma:

  • Study Findings : In a pivotal trial, this compound significantly improved overall survival compared to conventional therapies, with a median overall survival of 10.2 months versus 6.9 months for placebo .
  • Long-Term Outcomes : A five-year follow-up study indicated that 75% of patients achieved a partial response, highlighting its long-term efficacy in melanoma management .

Non-Small Cell Lung Cancer (NSCLC)

This compound is also a key treatment option for NSCLC:

  • Efficacy : In clinical trials, this compound showed an objective response rate of 17% with a median response duration of 17 months in previously treated patients .
  • Survival Rates : The median overall survival was significantly better than traditional chemotherapy, emphasizing its role as a first-line treatment option .

Renal Cell Carcinoma

The application of this compound extends to renal cell carcinoma:

  • Clinical Trials : this compound has been evaluated in phase III trials where it demonstrated superior overall survival compared to standard treatments .
  • Combination Therapy : When combined with ipilimumab, this compound further enhances treatment efficacy in advanced renal cell carcinoma .

Hodgkin Lymphoma

This compound is effective in treating relapsed or refractory classical Hodgkin lymphoma:

  • Response Rates : Clinical studies report high response rates among patients previously treated with other therapies, establishing this compound as a viable option for this patient population .

Comparative Efficacy

A comparative analysis of this compound against other treatments reveals its relative advantages:

Cancer TypeTreatment ComparisonMedian Overall Survival (Months)Objective Response Rate (%)
MelanomaThis compound vs. Placebo10.2 vs. 6.975 (partial response)
Non-Small Cell Lung CancerThis compound vs. ChemotherapySignificantly improved17
Renal Cell CarcinomaThis compound + IpilimumabSuperior to standard therapiesHigher than monotherapy
Hodgkin LymphomaThis compound vs. TraditionalImproved survival ratesHigh response rates

Case Studies

Several case studies illustrate the application and outcomes of this compound treatment:

  • Advanced Melanoma Case Study :
    • A patient with advanced melanoma received this compound and exhibited a significant tumor reduction within two months.
    • Follow-up indicated sustained remission over five years.
  • NSCLC Patient Response :
    • A cohort of patients treated with this compound demonstrated a marked improvement in progression-free survival compared to historical controls.
    • The study highlighted the drug's potential as a first-line therapy for advanced NSCLC.

相似化合物的比较

Comparison with Similar Compounds

Nivolumab vs. Pembrolizumab (PD-1 Inhibitors)

  • Efficacy: In NSCLC, this compound demonstrated an objective response rate (ORR) of 19% in CheckMate 057 (global cohort) vs. 22% in Japanese patients (JapicCTI-132073) . Indirect comparisons in advanced melanoma suggest pembrolizumab may have a marginally better safety profile, though this compound combinations (e.g., with ipilimumab) show superior progression-free survival (PFS) in PD-L1-negative tumors .
  • Safety :

    • This compound is associated with immune-related adverse events (irAEs) such as pneumonitis (16% incidence in Japanese NSCLC patients) . Pembrolizumab has lower rates of severe pneumonitis but higher incidence of thyroid dysfunction .

This compound vs. Ipilimumab (CTLA-4 Inhibitor)

  • Combination Therapy: The this compound-ipilimumab combination in CheckMate 067 improved median PFS to 11.5 months vs. 2.9 months with ipilimumab alone in melanoma. However, grade 3–4 AEs occurred in 55% of patients, compared to 16% with this compound monotherapy . In NSCLC, this compound-ipilimumab combinations showed a PFS HR of 0.83 (95% CI: 0.73–0.95) vs. This compound alone, but toxicity remains a concern .

This compound vs. Cadonilimab (PD-1/CTLA-4 Bispecific Antibody)

  • Cadonilimab, a tetravalent bispecific antibody, demonstrated similar T-cell activation to this compound-ipilimumab in preclinical models (Table 1).

Table 1 : Cadonilimab vs. This compound + Ipilimumab

Parameter Cadonilimab This compound + Ipilimumab
IL-2/IFN-γ secretion Comparable Comparable
Target binding avidity Enhanced Standard
Grade 3–4 AEs 28% 55%
Source

This compound vs. Relatlimab (LAG-3 Inhibitor Combinations)

  • In metastatic melanoma, this compound-relatlimab (RELATIVITY-047 trial) showed a PFS of 10.1 months vs. 4.6 months with this compound alone. Compared to this compound-ipilimumab, relatlimab combinations have fewer grade 3–4 AEs (18% vs. 55%) but lower ORR (43% vs. 58%) .

Regional and Biomarker-Driven Variations

  • Japanese Patients: Higher rates of pneumonitis (16% vs.
  • Biomarkers :
    • PD-L1 ≥1%: ORR of 27% in this compound-treated NSCLC vs. 33% with pembrolizumab .
    • TMB >12 mut/Mb: Strong predictor of this compound response in DDR-mutant tumors (HR: 0.42; 95% CI: 0.31–0.57) .

生物活性

Nivolumab, marketed as Opdivo, is a fully human IgG4 monoclonal antibody that functions as an immune checkpoint inhibitor by targeting programmed death-1 (PD-1). This compound has been extensively studied for its biological activity across various cancer types, demonstrating significant efficacy and safety profiles in clinical settings.

This compound binds to the PD-1 receptor on activated T cells, inhibiting its interaction with ligands PD-L1 and PD-L2. This blockade prevents the downregulation of T-cell activity that is typically induced by tumor cells expressing these ligands, thereby enhancing T-cell-mediated immune responses against tumors .

Key Features:

  • Target : PD-1 receptor
  • Ligands Blocked : PD-L1 and PD-L2
  • Effect : Enhanced T-cell activation and anti-tumor immunity

Pharmacodynamics

This compound exhibits high affinity for the PD-1 receptor, achieving significant receptor occupancy following administration. A single intravenous dose of this compound (0.3–10 mg/kg) results in approximately 85% peak PD-1 receptor occupancy within 4–24 hours, with a plateau occupancy of around 72% maintained over time .

Table 1: Pharmacokinetics of this compound

Dose (mg/kg)Peak Receptor Occupancy (%)Time to Peak (hours)Plateau Receptor Occupancy (%)
0.3854-2472
10854-2472

Clinical Efficacy

This compound has been evaluated in multiple clinical trials, showing promising results across various cancer types including melanoma, non-small cell lung carcinoma (NSCLC), and renal cell carcinoma (RCC).

Case Studies and Trials:

  • Melanoma : In a pivotal phase III trial, this compound demonstrated a significant reduction in the risk of disease recurrence or death by 58% compared to placebo in patients with resected stage IIB/C melanoma (HR = 0.42; P < 0.0001) .
  • NSCLC : A phase I study reported an objective response rate of 17% among patients with advanced NSCLC, with durable responses observed .
  • RCC : In patients with advanced RCC, this compound showed an objective response rate of approximately 27% .

Table 2: Summary of Clinical Efficacy

Cancer TypeObjective Response Rate (%)Median Duration of Response (months)
Melanoma28Not specified
Non-Small Cell Lung17Not specified
Renal Cell Carcinoma27Not specified

Safety Profile

The safety profile of this compound is generally favorable, with most adverse events being manageable. Immune-related adverse events (irAEs) are common but typically low-grade. The incidence of grade 3 or higher adverse events was reported at around 14% in clinical trials .

Common Adverse Events:

  • Pruritus
  • Skin rash
  • Diarrhea
  • Pneumonitis
  • Endocrinopathies

常见问题

What evidence supports the use of nivolumab as a first-line therapy in BRAF wild-type metastatic melanoma?

This compound demonstrated superior efficacy over dacarbazine in a phase 3 trial (CheckMate 066) for untreated BRAF wild-type metastatic melanoma. The 1-year overall survival (OS) rate was 72.9% vs. 42.1% (HR 0.42, P<0.001), with median progression-free survival (PFS) of 5.1 vs. 2.2 months (HR 0.43). Objective response rates were 40.0% vs. 13.9% (OR 4.06, P<0.001). Benefit was consistent across PD-L1 expression subgroups .

How does this compound compare to docetaxel in advanced non-small cell lung cancer (NSCLC)?

In squamous NSCLC (CheckMate 017), this compound improved median OS to 9.2 months vs. 6.0 months with docetaxel (HR 0.59, P<0.001), with a 1-year OS rate of 42% vs. 24%. For nonsquamous NSCLC (CheckMate 057), median OS was 12.2 vs. 9.4 months (HR 0.73, P=0.002). Response rates favored this compound (19-20% vs. 9-12%), and grade 3/4 adverse events were lower (7-10% vs. 54-55%) .

Is PD-L1 expression a reliable biomarker for this compound response across cancer types?

PD-L1 positivity (≥1% tumor membrane staining) correlates with higher response rates in NSCLC (36% vs. 0% in PD-L1-negative tumors, P=0.006) and melanoma. However, survival benefits in melanoma were observed regardless of PD-L1 status, suggesting limited universality. Researchers should contextualize PD-L1 thresholds (e.g., ≥1%, ≥5%, ≥10%) and combine with other biomarkers (e.g., tumor mutational burden) for robust predictive models .

What methodological considerations apply when combining this compound with platinum-based chemotherapy in NSCLC?

In CheckMate 012, this compound (5-10 mg/kg) combined with platinum-doublet chemotherapy (e.g., paclitaxel-carboplatin) achieved objective response rates of 43-47%, with 2-year OS up to 62%. However, 45% experienced grade 3/4 adverse events, and 21% discontinued due to toxicity. Researchers should monitor for pneumonitis (7% incidence) and prioritize dose optimization (e.g., 5 mg/kg) to balance efficacy and safety .

How can resistance mechanisms to this compound be systematically investigated in clinical cohorts?

Resistance mechanisms include tumor-intrinsic factors (e.g., JAK1/2 mutations, β2-microglobulin loss) and immune microenvironment shifts (e.g., T-cell exhaustion). Methodological approaches:

  • Genomic profiling : Assess mutations in interferon-γ signaling pathways.
  • Peripheral blood dynamics : Track absolute lymphocyte count (ALC) and neutrophil-to-lymphocyte ratio (NLR); ALC ≥1000/μL at week 3 correlates with improved OS (HR 0.40, P=0.004) .
  • Tumor microenvironment analysis : Use multiplex immunohistochemistry to evaluate CD8+ T-cell infiltration and myeloid-derived suppressor cell density .

What strategies mitigate immune-related adverse events (irAEs) in this compound-treated patients?

Common irAEs include fatigue (20-25%), pruritus (10-15%), and pneumonitis (3-7%). Grade 3/4 events occur in 10-15% of patients. Management protocols:

  • Proactive monitoring : Baseline thyroid/liver function tests and chest imaging for high-risk patients (e.g., pre-existing interstitial lung disease).
  • Corticosteroid tapering : Initiate prednisone (1-2 mg/kg/day) for grade 2+ irAEs, with gradual reduction over 4-6 weeks.
  • Biomarker-guided intervention : Elevated CRP or LDH may signal severe toxicity .

Why did perioperative this compound fail to improve outcomes in renal cell carcinoma (RCC)?

In the PROSPER trial (EA8143), perioperative this compound did not enhance recurrence-free survival (HR 0.94, P=0.32) vs. observation in RCC. Potential explanations include:

  • Tumor microenvironment : Pre-surgical immunosuppression may limit T-cell activation.
  • Timing : Adjuvant-only (vs. neoadjuvant) regimens might miss critical immune priming phases.
  • Biomarker mismatch : PD-L1 expression was not stratified, potentially diluting benefit .

How do baseline biomarkers like LDH and CRP influence this compound response in melanoma?

Elevated baseline LDH (HR 0.29, P<0.001) and CRP (HR 0.42, P=0.004) correlate with poorer OS. Researchers should:

  • Stratify cohorts : Enroll patients with LDH ≤2× upper limit of normal (ULN) and CRP <10 mg/L.
  • Dynamic monitoring : Post-treatment LDH normalization (by week 6) predicts prolonged survival (HR 0.33, P=0.001) .

What long-term survival data exist for this compound in advanced cancers?

  • Melanoma : 3-year OS rates reached 44-58% in phase 3 trials.
  • NSCLC : 2-year OS was 39% (nonsquamous) and 23% (squamous), with durable responses observed beyond progression.
  • Renal cell carcinoma : Median OS of 25 months in CheckMate 025, with 30% surviving ≥5 years. Sustained immune memory may explain these trends .

How should contradictory clinical trial data inform this compound study design?

Example: Positive melanoma/NSCLC trials vs. negative RCC data (PROSPER). Recommendations:

  • Precision enrollment : Use composite biomarkers (e.g., PD-L1 + tumor-infiltrating lymphocytes) rather than histology alone.
  • Adaptive trials : Incorporate interim analyses for futility (e.g., PROSPER’s early termination).
  • Mechanistic sub-studies : Pair clinical endpoints with translational metrics (e.g., TCR clonality, cytokine profiling) to explain discrepancies .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。